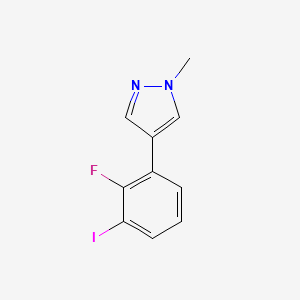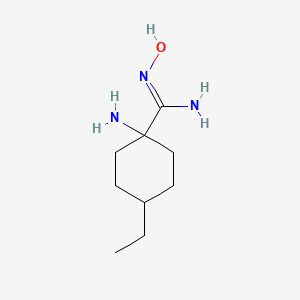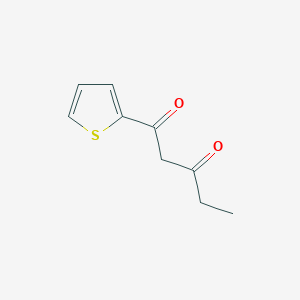
1-(Thiophen-2-yl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophen-2-yl)pentane-1,3-dione is an organic compound that features a thiophene ring attached to a pentane-1,3-dione moiety. Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)pentane-1,3-dione can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
1-(Thiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
科学研究应用
1-(Thiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 1-(Thiophen-2-yl)pentane-1,3-dione involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
1-(Thiophen-2-yl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains trifluoromethyl groups, which can alter its chemical properties
Uniqueness
1-(Thiophen-2-yl)pentane-1,3-dione is unique due to its specific combination of a thiophene ring and a pentane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC 名称 |
1-thiophen-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-2-7(10)6-8(11)9-4-3-5-12-9/h3-5H,2,6H2,1H3 |
InChI 键 |
CCIGLWJLWGCUMS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC(=O)C1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



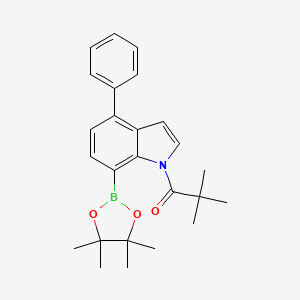
![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
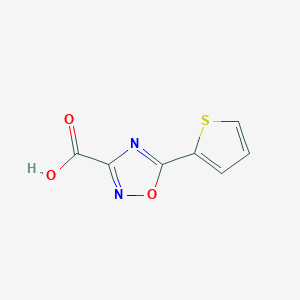
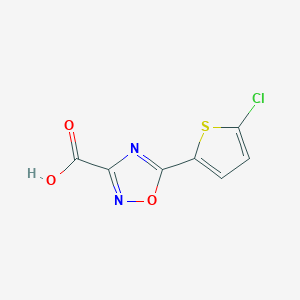
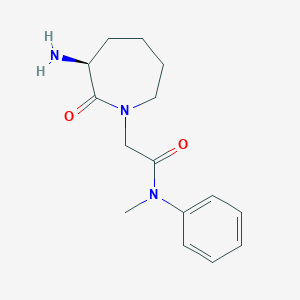
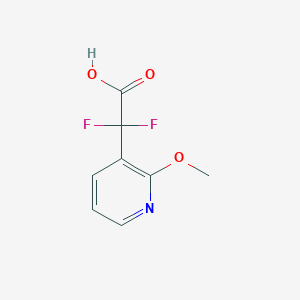


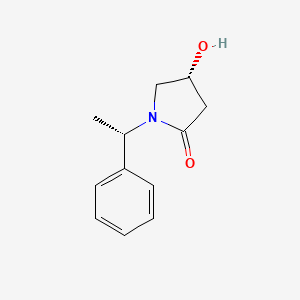
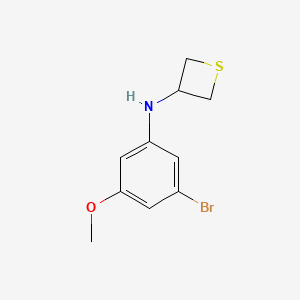
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
